molecular formula C22H24N2O3S B2999368 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 923429-55-4

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2999368
CAS RN: 923429-55-4
M. Wt: 396.51
InChI Key: AJAVTXMBYXWXOR-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-isopropylphenyl)acetamide, also known as DMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMT belongs to the class of tryptamines and has been shown to have unique biochemical and physiological effects on the brain.

Scientific Research Applications

Antitumor Activity

  • A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and screened them for antitumor activity against human tumor cell lines. Notably, some derivatives demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

  • Research involving 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives found that these compounds showed promising inhibition efficiencies as corrosion inhibitors in both acidic and oil mediums (Yıldırım & Çetin, 2008).

Analgesic Agents

  • A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents, with some compounds showing significant activities and less ulcerogenic potential (Shkair, Shakya, Raghavendra, & Naik, 2016).

Optoelectronic Properties

  • A study on thiazole-containing monomers and their electrochemical polymerization revealed potential applications in optoelectronics, with the polymers exhibiting satisfactory switching times and appropriate optical contrasts (Camurlu & Guven, 2015).

Antimicrobial Activity

  • Research on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides showed promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Antioxidant and Anti-inflammatory Properties

  • A study synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for their antioxidant and anti-inflammatory activities, with some compounds exhibiting both activities (Koppireddi et al., 2013).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-14(2)16-7-5-15(6-8-16)11-21(25)24-22-23-19(13-28-22)18-12-17(26-3)9-10-20(18)27-4/h5-10,12-14H,11H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVTXMBYXWXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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